(2-Iodo-5-methoxyphenyl)acetic acid

Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity

Select (2-Iodo-5-methoxyphenyl)acetic acid for its validated multi-target enzyme inhibition and unique 2-iodo-5-methoxy substitution pattern. This compound is a potent lipoxygenase inhibitor that spares cyclooxygenase, enabling dissection of leukotriene pathways. It induces monocytic differentiation and arrests proliferation in undifferentiated cells, unlike non-iodinated analogs. This precise isomeric form provides a reliable scaffold for TRPV1 ligand synthesis, ensuring experimental reproducibility.

Molecular Formula C9H9IO3
Molecular Weight 292.07g/mol
CAS No. 73029-52-4
Cat. No. B477169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodo-5-methoxyphenyl)acetic acid
CAS73029-52-4
Molecular FormulaC9H9IO3
Molecular Weight292.07g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)I)CC(=O)O
InChIInChI=1S/C9H9IO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyZRIUMVJDVBPHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Iodo-5-methoxyphenyl)acetic acid CAS 73029-52-4: Scientific Selection and Procurement Evidence Guide


(2-Iodo-5-methoxyphenyl)acetic acid (CAS 73029-52-4) is a substituted phenylacetic acid derivative belonging to the class of organoiodine compounds, with molecular formula C₉H₉IO₃ and molecular weight 292.07 g/mol . This compound functions as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also exhibiting inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to lesser extents, and serving as an antioxidant in fats and oils [1]. Unlike many structurally related arylacetic acids that serve only as general synthetic intermediates, this compound possesses documented multi-target enzyme inhibitory activity that enables its use in mechanistic enzymology, cell differentiation research, and the development of targeted small-molecule inhibitors.

Why Generic Phenylacetic Acid Analogs Cannot Substitute for (2-Iodo-5-methoxyphenyl)acetic acid CAS 73029-52-4 in Precision Research Applications


Generic substitution of (2-iodo-5-methoxyphenyl)acetic acid with other phenylacetic acid derivatives fails due to the unique electronic and steric contributions of the ortho-iodine (position 2) and meta-methoxy (position 5) substituent pattern . The iodine atom imparts electrophilic character that mediates covalent interactions with cysteine residues in target proteins, a mechanism not available to non-halogenated or chloro/bromo-substituted analogs . The specific 2-iodo-5-methoxy substitution pattern confers a distinct activity profile: the compound demonstrates preferential inhibition of lipoxygenase over cyclooxygenase, a selectivity vector that cannot be replicated by compounds such as 2-(2-iodo-5-methylphenyl)acetic acid (methyl in place of methoxy) or the regioisomeric 2-(5-iodo-2-methoxyphenyl)acetic acid, whose altered substitution pattern significantly modifies reactivity and target engagement . Furthermore, the compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation—a functional phenotype that generic methoxyphenylacetic acids lacking the iodine substituent do not display [1]. Substitution without rigorous comparator-controlled validation risks introducing unintended changes in enzyme inhibition selectivity, cellular phenotype outcomes, and downstream synthetic reactivity.

(2-Iodo-5-methoxyphenyl)acetic acid CAS 73029-52-4: Quantitative Comparative Evidence for Scientific Selection


Lipoxygenase vs. Cyclooxygenase Selectivity Profile: Comparative Enzyme Inhibition Evidence

(2-Iodo-5-methoxyphenyl)acetic acid demonstrates preferential inhibition of lipoxygenase over cyclooxygenase, a selectivity profile that distinguishes it from non-selective phenylacetic acid COX inhibitors such as lumiracoxib [1]. The compound is characterized as a 'potent lipoxygenase inhibitor' while inhibiting cyclooxygenase 'to a lesser extent' [1]. This selectivity vector is not observed in simple methoxyphenylacetic acids lacking the iodine substituent, which generally show no significant differential enzyme inhibition [2].

Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity

Physical Property Differentiation: Verified Melting Point Range for Identity Confirmation and Quality Control

(2-Iodo-5-methoxyphenyl)acetic acid exhibits a well-defined melting point range of 127-130°C, experimentally determined from recrystallization of 220 g of product from a benzene-petroleum ether mixture [1]. This physical constant serves as a critical identity verification and purity assessment parameter. In contrast, the regioisomeric 2-(5-iodo-2-methoxyphenyl)acetic acid lacks a publicly documented melting point range in authoritative sources, while simple 4-methoxyphenylacetic acid melts at 84-86°C . The substantial ~43°C elevation in melting point for the 2-iodo-5-methoxy derivative reflects the enhanced intermolecular interactions conferred by the heavy iodine atom and specific substitution pattern.

Quality control Identity verification Synthetic intermediate characterization

Synthetic Utility: Documented Scalable Preparation from m-Methoxyphenylacetic Acid

A scalable synthetic route to (2-iodo-5-methoxyphenyl)acetic acid is documented in the patent literature, describing the preparation from 230 g of m-methoxyphenylacetic acid yielding 220 g of the target 2-iodo-5-methoxyphenylacetic acid after recrystallization [1]. This represents a molar yield of approximately 68% at multi-hundred-gram scale, demonstrating a reproducible, scalable synthetic access point that supports procurement planning and cost-of-goods assessment. In contrast, the regioisomeric 2-(5-iodo-2-methoxyphenyl)acetic acid lacks comparable documented scalable synthetic procedures in the open patent literature, introducing supply chain uncertainty for applications requiring multi-gram to kilogram quantities .

Synthetic methodology Process chemistry Scale-up

Multi-Target Enzyme Inhibition Profile: Distinct from Single-Target Phenylacetic Acid Derivatives

(2-Iodo-5-methoxyphenyl)acetic acid exhibits a multi-target enzyme inhibition profile, documented to inhibit formyltetrahydrofolate synthetase and carboxylesterase in addition to its primary lipoxygenase inhibitory activity [1]. This polypharmacological profile is mechanistically linked to the iodine substituent, which can form covalent bonds with cysteine residues in diverse proteins . In contrast, non-halogenated methoxyphenylacetic acids (e.g., 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid) are primarily documented as plant toxins, synthetic intermediates, or food biomarkers, with no reported multi-enzyme inhibitory activity . The compound's ability to engage multiple enzyme targets simultaneously may be advantageous or require careful control depending on experimental context.

Polypharmacology Enzyme inhibition Formyltetrahydrofolate synthetase

Cellular Differentiation Activity: Functional Phenotype Absent in Non-Iodinated Analogs

(2-Iodo-5-methoxyphenyl)acetic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential utility as an anti-cancer agent and for dermatological applications [1]. This functional phenotype represents a cell-level biological outcome distinct from simple enzyme inhibition. In comparison, 4-methoxyphenylacetic acid is documented solely as a synthetic intermediate and building block with no reported cell differentiation activity [2]. The differentiation-inducing activity is hypothesized to derive from the compound's interactions with biological targets mediated by the iodine substituent's electrophilic nature, a mechanistic feature absent in non-iodinated analogs .

Cell differentiation Anti-proliferative Monocyte induction

(2-Iodo-5-methoxyphenyl)acetic acid CAS 73029-52-4: Evidence-Backed Research and Industrial Application Scenarios


Lipoxygenase Pathway Research Requiring Selective Inhibition Over Cyclooxygenase

Investigators studying arachidonic acid metabolism and leukotriene biosynthesis can utilize (2-iodo-5-methoxyphenyl)acetic acid as a tool compound that preferentially inhibits lipoxygenase while sparing cyclooxygenase activity to a significant degree [1]. This selectivity profile is not available with generic phenylacetic acid COX inhibitors such as lumiracoxib, which show the opposite selectivity vector (COX-2 selective). The compound enables dissection of lipoxygenase-dependent inflammatory signaling without the confounding effects of concurrent COX inhibition, supporting mechanism-of-action studies in inflammation, allergy, and asthma research where leukotriene pathways are of primary interest.

Cell Differentiation and Anti-Proliferative Screening Programs

Research programs focused on identifying compounds that induce monocytic differentiation or arrest proliferation of undifferentiated cells can employ (2-iodo-5-methoxyphenyl)acetic acid as a validated positive control or lead scaffold. The compound's documented ability to arrest undifferentiated cell proliferation and induce differentiation to the monocyte lineage [2] provides a functional cellular phenotype not observed with non-iodinated methoxyphenylacetic acids. This makes it suitable for cancer research (differentiation therapy) and dermatological disease models such as psoriasis, where modulating keratinocyte or immune cell differentiation is therapeutically relevant.

Multi-Target Enzyme Inhibition Studies and Polypharmacology Research

Investigators studying polypharmacology or requiring simultaneous modulation of multiple enzyme targets can utilize (2-iodo-5-methoxyphenyl)acetic acid for its documented activity against lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [3]. This multi-target profile, mediated by the electrophilic iodine substituent's ability to form covalent bonds with cysteine residues across diverse protein families , distinguishes it from single-target phenylacetic acid derivatives. Applications include chemical biology studies of enzyme network perturbation, covalent inhibitor development, and research into folate metabolism pathways where formyltetrahydrofolate synthetase inhibition is mechanistically relevant.

Synthesis of Iodinated Bioactive Molecules and TRPV1 Receptor Ligands

(2-Iodo-5-methoxyphenyl)acetic acid serves as a strategic building block for the synthesis of iodinated derivatives targeting the TRPV1 (vanilloid VR1) receptor. The structurally related 2-iodo-4-hydroxy-5-methoxyphenylacetic acid ester of resiniferinol displays high affinity binding (Ki = 0.71 nM) for the human VR1 receptor and functions as a partial agonist [4]. The target compound's 2-iodo-5-methoxy substitution pattern provides the essential pharmacophoric elements for TRPV1 ligand development, enabling medicinal chemistry programs focused on pain, neurogenic inflammation, and sensory neuron modulation. The documented scalable synthetic route [5] further supports its use in multi-step analog synthesis requiring reliable intermediate supply.

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